molecular formula C10H12N4O B15299737 1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one

1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one

Cat. No.: B15299737
M. Wt: 204.23 g/mol
InChI Key: URHKONQRDYMRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-Amino-1H-pyrazol-1-yl)ethyl)pyridin-2(1H)-one ( 1340104-70-2) is a chemical compound with the molecular formula C 10 H 12 N 4 O and a molecular weight of 204.23 g/mol . This pyrazole and pyridinone-containing compound serves as a valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring a reactive amino group on the pyrazole ring, makes it a versatile intermediate for synthesizing more complex molecules. Researchers can utilize this compound in the exploration of new pharmaceutical agents, particularly in developing targeted small molecule therapies. It is supplied with a purity of 98% and should be stored at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-[2-(3-aminopyrazol-1-yl)ethyl]pyridin-2-one

InChI

InChI=1S/C10H12N4O/c11-9-4-6-14(12-9)8-7-13-5-2-1-3-10(13)15/h1-6H,7-8H2,(H2,11,12)

InChI Key

URHKONQRDYMRTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)CCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino group and the pyridinone moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Oxidation Reactions

The pyridin-2(1H)-one moiety undergoes oxidation at the nitrogen or α-carbon positions. For example:

  • Hydrogen peroxide (H₂O₂) in acidic or basic conditions oxidizes the pyridinone ring to form pyridine-N-oxide derivatives .

  • TEMPO -mediated oxidation under aerobic conditions can dehydrogenate the pyridinone ring, enhancing aromaticity .

Mechanistic pathway :

  • Proton abstraction at the α-carbon generates an enolate intermediate.

  • Oxygen insertion via radical or electrophilic pathways forms oxidized products .

Nucleophilic Substitution at Pyrazole

The 3-amino group on the pyrazole ring acts as a nucleophile in substitution reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C3-Acetamido-pyrazole derivative85–92%
Sulfonation Tosyl chloride, pyridine, RT3-Tosylamido-pyrazole derivative78%

Key observation : Steric hindrance from the ethyl-pyridinone substituent reduces reactivity at the pyrazole 1-position, favoring substitutions at the 3-amino group .

Cyclization and Heterocycle Formation

The compound participates in tandem cyclization reactions to form fused polyheterocycles:

Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces a triazole ring at the ethyl linker :

text
1. Propargylation: NaH, DMF, RT → Propargyl derivative 2. CuAAC: NaN₃, CuSO₄, sodium ascorbate → 1,2,3-Triazole hybrid

Yield : 67% (two steps) .

Cross-Coupling Reactions

The pyridinone ring participates in transition-metal-catalyzed couplings:

ReactionCatalyst SystemProductApplication
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMEArylated pyridinone at C-3 or C-5Kinase inhibitor synthesis
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylation of pyridinone nitrogenBioactive analog synthesis

Limitation : The electron-deficient pyridinone ring requires electron-rich aryl boronic acids for effective Suzuki coupling .

Functionalization via the Ethyl Linker

The ethylene spacer between pyrazole and pyridinone enables:

  • Alkylation : Reaction with methyl iodide/K₂CO₃ in DMF introduces methyl groups at the linker’s terminal nitrogen.

  • Oxidation : MnO₂ selectively oxidizes the CH₂ group to a ketone, forming a conjugated pyridinone-pyrazole system .

Side reaction : Over-oxidation may degrade the pyridinone ring unless controlled at 0–5°C .

Acid/Base-Mediated Tautomerization

The pyridin-2(1H)-one exists in equilibrium with its enol form:

text
Pyridin-2(1H)-one ⇌ 2-Hydroxypyridine (enol form)

Impact :

  • Alters reactivity in pH-dependent reactions (e.g., electrophilic substitution favors the enol form) .

  • Stabilizes metal complexes in catalytic systems .

Photochemical Reactions

UV irradiation (254 nm) induces:

  • [4+2] Cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) via the pyridinone’s excited state .

  • Norrish-Type cleavage at the ethyl linker under prolonged exposure.

Caution : Photoinstability necessitates amber glass storage during synthetic workflows.

Biological Activity-Driven Modifications

To enhance pharmacological properties:

  • Phosphorylation : POCl₃ converts the pyridinone carbonyl to a chlorophosphate intermediate, enabling prodrug strategies .

  • Glycosylation : Koenigs-Knorr reaction installs sugar moieties at the pyrazole’s 3-amino group, improving solubility .

Key Challenges in Reaction Design

  • Regioselectivity : Competing reactivity between pyrazole and pyridinone rings requires directing groups (e.g., Boc protection of the 3-amino group) .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve solubility but may coordinate to metal catalysts .

Scientific Research Applications

1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Molecular Weight (g/mol) Biological Activity/Application Source (Evidence ID)
1-(3-Amino-2-methylbenzyl)-4-[2-(2-thienyl)ethoxy]pyridin-2(1H)-one Benzyl substituent, thienyl-ethoxy group 340.44 Pharmaceutical intermediate (INN-listed)
GDC-0994 (ERK Inhibitor) Pyrimidinyl-amino group, fluorophenyl-hydroxyethyl side chain 506.11 ERK1/2 inhibitor (IC₅₀: <100 nM)
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one Imidazolidinone core replaces pyridinone 195.22 Not reported
1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one Biphenyl-trifluoromethyl and pyrrolidine-sulfonyl groups 534.52 Not reported
Compound 36 (c-Src Inhibitor) Dimethylaminoethyl and methoxybenzoyl substituents ~350 (estimated) c-Src kinase inhibition (IC₅₀: 12.5 µM)

Structural and Functional Analysis

  • The pyrimidinyl-amino extension in GDC-0994 enhances binding to the ERK ATP-binding pocket, contributing to its nanomolar potency .
  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl-biphenyl moiety in the compound from increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Hydrogen-Bond Donors: The 3-amino-pyrazole group in the target compound and GDC-0994’s hydroxyethyl side chain provide hydrogen-bonding sites, a key feature for target engagement .
  • Biological Activity: GDC-0994’s ERK inhibition is linked to its pyrimidinyl-amino and fluorophenyl groups, which mimic ATP’s adenine interactions . Compound 36’s c-Src activity (IC₅₀: 12.5 µM) highlights the importance of the dimethylaminoethyl group for kinase selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(3-Amino-1H-pyrazol-1-yl)ethyl)pyridin-2(1H)-one, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrazole and pyridinone moieties. For example, a stepwise approach may include:

  • Step 1 : Preparation of the pyridin-2(1H)-one core via cyclization or oxidation of substituted pyridine derivatives.
  • Step 2 : Functionalization of the 3-amino-1H-pyrazole unit, often using protecting groups (e.g., Boc) to prevent undesired side reactions.
  • Step 3 : Ethyl linkage formation via nucleophilic substitution or Mitsunobu reaction between the pyrazole and pyridinone fragments. Key intermediates include halogenated pyridinones (e.g., 1-(2-chloroethyl)pyridin-2(1H)-one) and protected pyrazole amines .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For instance, aromatic protons in pyridin-2(1H)-one resonate between δ 6.5–8.5 ppm, while pyrazole NH2 groups appear as broad singlets near δ 5.5–6.5 ppm .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions. A related pyridinone derivative (1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one) was characterized with R factor = 0.034, demonstrating precise bond-length analysis .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (MW = 204.23 g/mol) and fragmentation patterns .

Q. How is purity assessed, and what analytical techniques are recommended?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard. A related compound achieved 98.07% purity using a C18 column and acetonitrile/water gradient .
  • Elemental analysis : Confirms C, H, N composition (e.g., C9H10N4O requires C 53.46%, H 4.98%, N 27.71%) .
  • Melting point : Consistency with literature values (if available) indicates purity .

Advanced Research Questions

Q. What challenges arise in optimizing the regioselectivity of pyrazole ring substitution during synthesis?

  • Methodological Answer :

  • Regioselective functionalization : The 3-amino group on pyrazole is prone to side reactions. Strategies include:
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) to shield the amino group during coupling reactions .
  • Catalytic control : Pd-mediated cross-coupling to direct substitutions to the pyrazole N1-position .
  • Monitoring : Real-time FTIR or LC-MS tracks reaction progress and minimizes byproducts .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay standardization : For kinase inhibition studies (e.g., c-Src IC50), ensure consistent ATP concentrations (e.g., 10 µM) and enzyme batches .
  • Control compounds : Include reference inhibitors (e.g., PP2 for c-Src) to normalize inter-assay variability .
  • Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to identify outliers. For example, IC50 values for pyridin-2(1H)-one derivatives ranged from 12.5–25 µM, with deviations attributed to solubility differences .

Q. What computational approaches are used to model interactions between this compound and kinase targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For c-Src kinase, the pyridinone core may occupy the ATP-binding pocket, while the pyrazole ethyl chain interacts with hydrophobic residues .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories. Focus on hydrogen bonds between the 3-amino group and kinase hinge region (e.g., Met341 in c-Src) .
  • Free-energy calculations : MM-GBSA quantifies binding affinities, correlating with experimental IC50 values .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP from ~2.5 (parent compound) to <2, improving solubility. A methyl-substituted analog showed 3-fold higher aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. For example, replacing ethyl with propyl linkers increased t1/2 from 1.2 to 4.8 hours .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction. Pyridin-2(1H)-one derivatives typically exhibit 80–90% PPB, requiring prodrug strategies for enhanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.